N-Ethoxy-1H-imidazole-1-carboxamide
Description
N-Ethoxy-1H-imidazole-1-carboxamide is a compound belonging to the imidazole family, which is known for its diverse chemical and biological properties Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Properties
CAS No. |
62499-59-6 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N-ethoxyimidazole-1-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-8-6(10)9-4-3-7-5-9/h3-5H,2H2,1H3,(H,8,10) |
InChI Key |
RDXGGRVNXBBRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethoxy-1H-imidazole-1-carboxamide typically involves the reaction of ethyl chloroformate with 1H-imidazole-1-carboxamide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-Ethoxy-1H-imidazole-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethoxy-1H-imidazole-1-carboxylic acid.
Reduction: Reduction reactions can convert the compound into N-ethoxy-1H-imidazole-1-methanol.
Substitution: The ethoxy group can be substituted with other functional groups such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are employed.
Major Products:
Oxidation: N-ethoxy-1H-imidazole-1-carboxylic acid.
Reduction: N-ethoxy-1H-imidazole-1-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Scientific Research Applications
N-Ethoxy-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethoxy-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The ethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
N-Methoxy-N-methyl-1H-imidazole-1-carboxamide: Similar in structure but with a methoxy group instead of an ethoxy group.
N-Ethyl-1H-imidazole-1-carboxamide: Similar but with an ethyl group instead of an ethoxy group.
1H-Imidazole-1-carboxamide: The parent compound without any alkoxy substitution.
Uniqueness: N-Ethoxy-1H-imidazole-1-carboxamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This substitution enhances its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications.
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